

Synthesis of Arachidonoyl p-Nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: Arachidonoyl p-Nitroaniline

Cat. No.: B571232

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Arachidonoyl p-nitroaniline (ApNA) is a chromogenic substrate widely utilized in biochemical assays to measure the activity of fatty acid amide hydrolase (FAAH), an enzyme of significant interest in drug discovery for pain, inflammation, and neurological disorders. The enzymatic hydrolysis of the amide bond in ApNA by FAAH releases p-nitroaniline, a yellow-colored compound that can be readily quantified by spectrophotometry. This technical guide provides a comprehensive overview of the chemical synthesis of **Arachidonoyl p-Nitroaniline**, including a detailed experimental protocol, relevant chemical data, and a conceptual workflow.

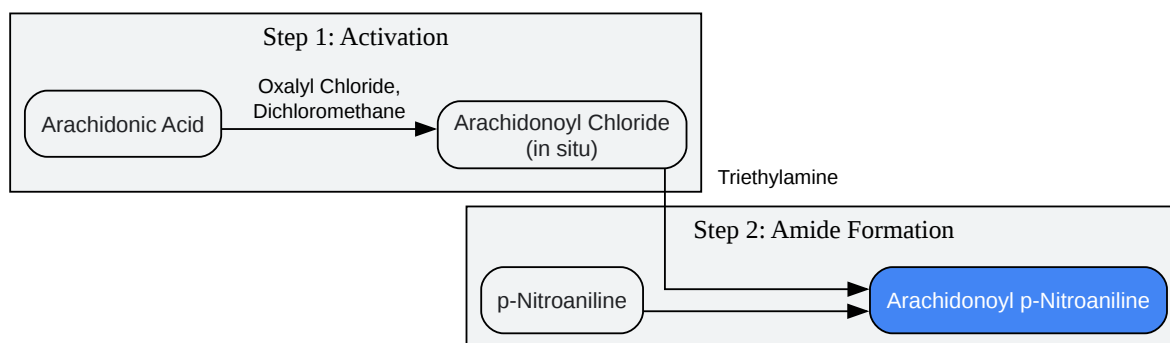
Chemical and Physical Data

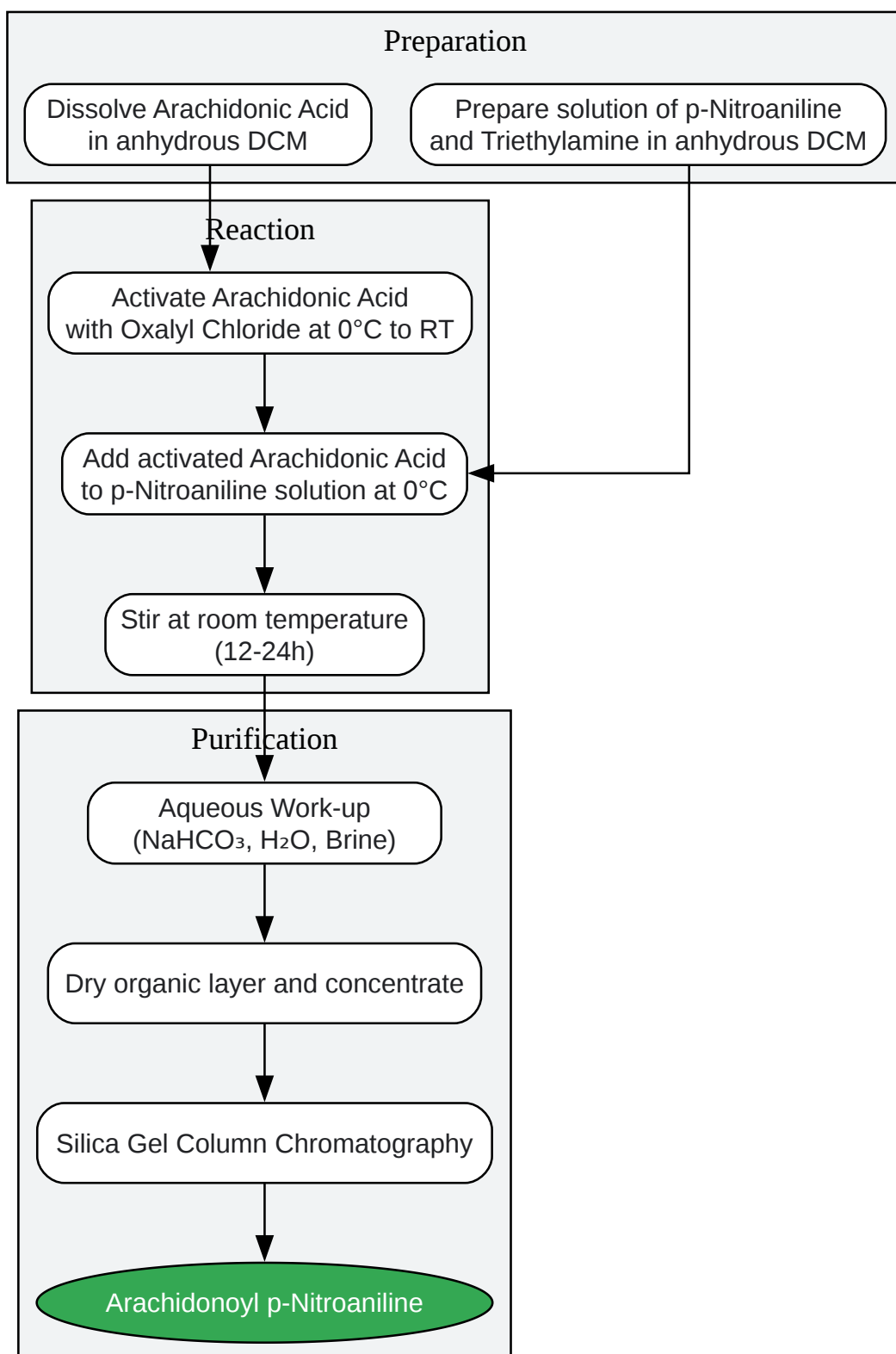
A summary of the key quantitative data for the reactants and the final product is presented in Table 1. This information is essential for calculating molar equivalents, theoretical yields, and for the characterization of the synthesized compound.

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Solubility
Arachidonic Acid	C ₂₀ H ₃₂ O ₂	304.47	Colorless to pale yellow oil	Soluble in ethanol, DMSO, DMF
Oxalyl Chloride	C ₂ Cl ₂ O ₂	126.93	Colorless fuming liquid	Reacts with water and alcohols
p-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	Yellow crystalline solid	Soluble in ethanol, ether; slightly soluble in water
Triethylamine	C ₆ H ₁₅ N	101.19	Colorless liquid	Soluble in water, ethanol, ether
Dichloromethane	CH ₂ Cl ₂	84.93	Colorless volatile liquid	Immiscible with water
Arachidonoyl p-Nitroaniline	C ₂₆ H ₃₆ N ₂ O ₃	424.58	Yellow solid	Soluble in DMSO, DMF, ethanol

Synthetic Pathway

The synthesis of **Arachidonoyl p-Nitroaniline** is typically achieved through a two-step process. The first step involves the activation of the carboxylic acid group of arachidonic acid to form a more reactive species, arachidonoyl chloride. This is commonly accomplished using a chlorinating agent such as oxalyl chloride or thionyl chloride. The second step is the nucleophilic acyl substitution reaction where the activated arachidonoyl chloride reacts with the amino group of p-nitroaniline to form the desired amide bond. A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.





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